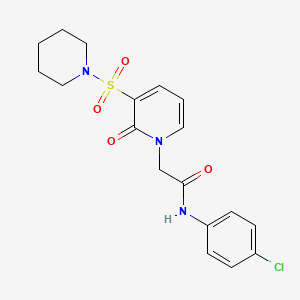

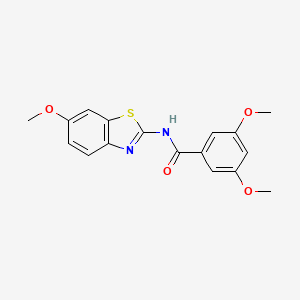

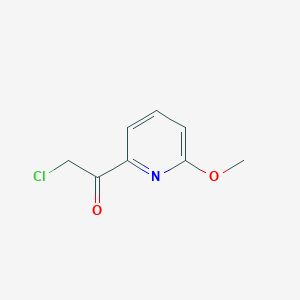

![molecular formula C18H18N2 B2494192 4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine CAS No. 339989-38-7](/img/structure/B2494192.png)

4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine involves multi-component reactions, including cyclocondensation and nucleophilic attacks. For example, the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines was achieved through acid-catalyzed three-component cyclocondensation involving 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene, followed by ozonolysis of corresponding trifluoroacetyl derivatives (Tolstikov et al., 2014).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have utilized various spectroscopic and analytical techniques. For instance, the characterization of organic salts derived from similar synthetic processes provided insights into the electronic and structural properties, complemented by computational studies (Faizi et al., 2018). These studies highlight the compound's structural complexity and reactivity.

Chemical Reactions and Properties

The chemical reactions involving cyclopentaquinoline derivatives often include cyclocondensations and nucleophilic substitutions. For instance, the reaction of substituted 1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin iodides with arylamines led to the synthesis of novel derivatives, showcasing the versatility of reactions these compounds can undergo (Medvedeva et al., 2017).

Physical Properties Analysis

The synthesis and characterization of compounds structurally similar to this compound often reveal their physical properties, such as solubility and stability. For example, tetra(quinolin-8-yloxy)metallophthalocyanines showed excellent solubility in polar organic solvents and variable stability, indicating the influence of the central metal species on these properties (Cong et al., 2009).

Chemical Properties Analysis

The chemical properties of cyclopentaquinoline derivatives, such as reactivity and potential for further transformations, are critical for their application in synthesis. For instance, the synthesis of certain 4-(phenylamino)furo[2,3-b]quinoline derivatives evaluated against cancer cell lines underscored the importance of the electronic environment and structural features for their reactivity and biological activity (Zhao et al., 2005).

Applications De Recherche Scientifique

Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors

A study discusses a series of allosteric modulators of the α7 nicotinic acetylcholine receptors (nAChRs), closely related to 4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine. These compounds demonstrate diverse pharmacological properties, highlighting the significance of minimal chemical changes on their functionality (Gill et al., 2012).

Synthesis of Cyclopenta[c]quinolines and Their Derivatives

A study details the synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, similar to the target compound, via a three-component cyclocondensation. This process also led to the creation of stable ozonides with specific configurations (Tolstikov et al., 2014).

Neurotropic Activity Studies

Research on substituted 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, closely related to the target compound, explored their acute toxicity, analgesic activity, and effects on locomotor and exploratory activity (Krainova et al., 2009).

Ozonides of N-acyl-4-phenyl-cyclopenta[c]quinoline

This research focused on the ozonation of N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, producing stable ozonides. The study emphasized the formation of conformationally distinct isomers (Tolstikov et al., 2009).

Synthesis and Biological Activity of N-acyl-4-phenyl-1,2-epoxy-cyclopenta[c]quinolines

Investigating N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, this study synthesized corresponding 1,2-epoxides and diols, evaluating their acute toxicity, cytotoxicity, analgesic activity, and impact on locomotor and exploration activities (Krainova et al., 2012).

Cycloaddition Reactions of Ketoimines

A study described the synthesis of substituted 4-benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines through Lewis acid-catalyzed addition, and their subsequent transformation to aromatized analogues (Lucchini et al., 1986).

Cyclocondensation of Aliphatic Aldehydes with Arylamines

This research explored the three-component condensation of aliphatic aldehydes with arylamines and cyclopentadiene, producing 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]-quinolines and their ozonides (Tolstikov et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c19-13-10-8-12(9-11-13)18-16-6-3-5-14(16)15-4-1-2-7-17(15)20-18/h1-5,7-11,14,16,18,20H,6,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWDFTQRMBLAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=C(C=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

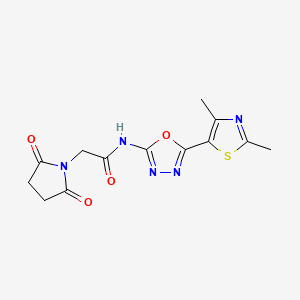

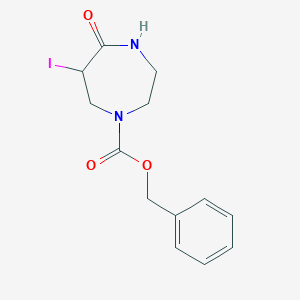

![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)

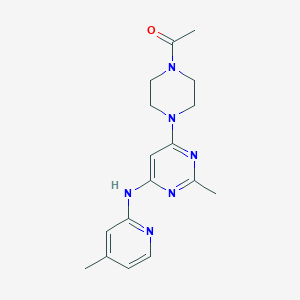

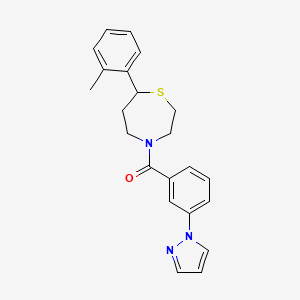

![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)

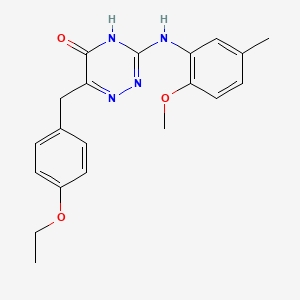

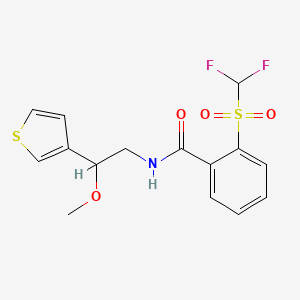

![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)

![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)